5-(tert-Butyl)picolinonitrile

Description

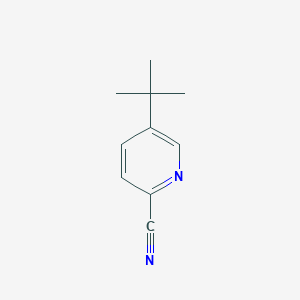

5-(tert-Butyl)picolinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position and a bulky tert-butyl substituent at the 5-position of the pyridine ring. This compound is likely synthesized via alkylation or cross-coupling reactions, similar to methods described for its analogs, such as metallaphotoredox-mediated C–H functionalization () or condensation reactions with tert-butyl-containing precursors .

Properties

IUPAC Name |

5-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLULVLIXYFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)picolinonitrile can be achieved through several methodsThis method typically requires the use of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)picolinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Table 1: Key Properties of Picolinonitrile Derivatives

Key Observations:

Substituent Effects on Physical Properties :

- Aryl-substituted derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit higher melting points (140–147°C) due to strong π-π stacking and crystallinity . In contrast, alkyl or bulky substituents like tert-butyl likely reduce melting points by disrupting crystal packing.

- The tert-butyl group’s hydrophobicity may enhance lipid solubility compared to polar substituents like hydroxymethyl or trifluoromethoxy .

Synthetic Efficiency :

- Aryl derivatives are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution with moderate yields (64–75%) .

- Alkyl analogs (e.g., sec-butyl) are prepared via metallaphotoredox C–H functionalization, achieving regioselectivity ratios of 3:1 (sec-butyl vs. linear butyl) .

Biological and Industrial Relevance: Aryl-substituted picolinonitriles demonstrate insecticidal activity, attributed to electron-withdrawing groups enhancing binding to biological targets .

Reactivity and Stability

- Electronic Effects : Nitriles adjacent to electron-donating groups (e.g., tert-butyl) may exhibit reduced electrophilicity compared to electron-withdrawing substituents (e.g., CF₃, Cl), altering reactivity in condensation or cyclization reactions .

Biological Activity

5-(tert-Butyl)picolinonitrile, a derivative of picolinonitrile, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to the pyridine ring, which significantly influences its chemical reactivity and biological properties. The molecular formula is , and it exhibits unique interactions due to the bulky tert-butyl substituent.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various bioactive compounds, including 1H-indazole derivatives. These derivatives are known for their diverse biological activities, including:

- Anticancer : In vitro studies suggest that derivatives may inhibit tumor growth.

- Antiviral : Potential efficacy against viral infections has been noted.

- Antibacterial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : May modulate inflammatory pathways.

The compound's mechanism involves interactions with specific molecular targets and pathways, influencing biochemical processes that lead to these therapeutic effects.

Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis highlighted that modifications to the tert-butyl group could enhance potency.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| This compound | 50 | Escherichia coli |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through assays measuring the inhibition of nitric oxide production in macrophage cell lines. Results indicated a dose-dependent reduction in nitric oxide levels, suggesting that this compound may modulate inflammatory responses.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations above 20 µM, with IC50 values calculated at approximately 15 µM.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antibacterial efficacy against common pathogens.

- Method : Disk diffusion method was employed to evaluate bacterial inhibition zones.

- Results : Zones of inhibition ranged from 10 mm to 20 mm depending on bacterial strain and concentration used.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.